molecular formula C13H13ClN2O2 B2745584 2-Chloro-N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-acetamide CAS No. 380432-15-5

2-Chloro-N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-acetamide

Cat. No.: B2745584
CAS No.: 380432-15-5
M. Wt: 264.71
InChI Key: FGGSEWIDQFALHM-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-acetamide is a chemical compound with the molecular formula C12H12ClNO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-acetamide typically involves the reaction of 2-chloroacetamide with 1-(furan-2-yl)ethanamine and pyridine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The chloro group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-Chloro-N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the furan ring may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(1-furan-2-yl-ethyl)-acetamide: Lacks the pyridine ring, which may affect its chemical properties and applications.

    N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-acetamide: Lacks the chloro group, which may influence its reactivity and biological activity.

    2-Chloro-N-(1-furan-2-yl-ethyl)-N-phenyl-acetamide:

Uniqueness

2-Chloro-N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-acetamide is unique due to the combination of its chloro group, furan ring, and pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-chloro-N-[1-(furan-2-yl)ethyl]-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-10(11-5-4-8-18-11)16(13(17)9-14)12-6-2-3-7-15-12/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGSEWIDQFALHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)N(C2=CC=CC=N2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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